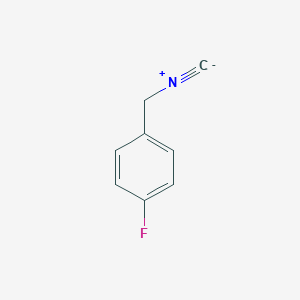

4-Fluorobenzylisocyanide

Description

Significance of Isocyanides as Synthetic Intermediates and Reagents in Organic Chemistry

Isocyanides, or isonitriles, are a unique class of organic compounds characterized by a terminal carbon atom with both nucleophilic and electrophilic properties. rsc.org This dual reactivity, often described as carbenoid-like, makes them exceptionally versatile building blocks in organic synthesis. rsc.orgresearchgate.net They are particularly renowned for their central role in isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions. researchgate.netbeilstein-journals.orgnih.gov These reactions allow for the one-pot synthesis of complex, peptide-like molecules (peptidomimetics) and diverse heterocyclic structures from simple starting materials, embodying the principles of atom and step economy. beilstein-journals.orgmdpi.combeilstein-journals.org

The Ugi four-component reaction (Ugi-4CR), for instance, combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino amides. mdpi.combeilstein-journals.org This efficiency has made IMCRs a powerful tool for generating molecular diversity in drug discovery and combinatorial chemistry. researchgate.netnih.gov Beyond MCRs, isocyanides participate in cycloadditions, act as ligands in organometallic chemistry, and serve as precursors for various nitrogen-containing compounds. rsc.orgresearchgate.net Despite the existence of over 26,000 described isocyanides, a relatively small number of commercially available, simple isocyanides account for the majority of research applications, highlighting the opportunity for new discoveries by exploring novel, functionalized isocyanides. rsc.orgwiley-vch.de

Strategic Role of Fluorination in Modulating Molecular Reactivity and Bioactivity

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.govbohrium.comtandfonline.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's physicochemical and biological characteristics. nih.govmdpi.com

One of the primary benefits of fluorination is the enhancement of metabolic stability. bohrium.commdpi.com By replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom, chemists can block oxidation by metabolic enzymes, such as cytochrome P450s, thereby increasing the drug's half-life in the body. bohrium.commdpi.com Furthermore, fluorine's strong electron-withdrawing nature can significantly alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects a molecule's solubility, membrane permeability, and binding affinity. bohrium.comacs.org Fluorination can also modulate lipophilicity, which is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com In many cases, the strategic placement of fluorine can lead to increased binding affinity with a target protein through favorable interactions within the protein's binding pocket. nih.govbohrium.comtandfonline.com

Overview of Research Trajectories for 4-Fluorobenzylisocyanide and its Functionally Enriched Derivatives

Research involving this compound and its derivatives lies at the intersection of isocyanide chemistry and fluorine chemistry, aiming to leverage the advantages of both. While this compound itself is a foundational building block, much of the documented research focuses on its more functionally complex derivatives, such as α-(p-Toluenesulfonyl)-4-fluorobenzylisonitrile. chemrxiv.orgchemimpex.comfishersci.co.uk This "functionally enriched" isocyanide serves as a versatile intermediate in the synthesis of novel pharmaceuticals and complex organic molecules. chemimpex.com

The primary research trajectory for these compounds is their application as key components in advanced organic synthesis. For instance, α-(p-Toluenesulfonyl)-4-fluorobenzylisonitrile is employed in the construction of heterocyclic compounds, which are core structures in many pharmaceuticals. chemimpex.com Its utility has been demonstrated in the synthesis of substituted imidazoles, highlighting its role in creating molecules with potential biological activity. alfa-chemistry.com The presence of the fluorobenzyl group is intended to confer the beneficial properties of fluorination, such as enhanced metabolic stability or modified binding interactions, onto the final products. chemimpex.com The tosyl group, meanwhile, increases the acidity of the adjacent proton, enhancing the compound's reactivity in certain synthetic transformations. chemrxiv.org Future research is likely to continue exploring the use of this compound and its derivatives in multicomponent reactions to rapidly generate libraries of novel, fluorinated compounds for screening in drug discovery and materials science applications. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(isocyanomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDWOKWGDHSJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374569 | |

| Record name | 4-Fluorobenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148890-53-3 | |

| Record name | 4-Fluorobenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148890-53-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4 Fluorobenzylisocyanide and Its Derivatives

Conventional and Advanced Synthetic Routes to 4-Fluorobenzylisocyanide Scaffolds

The construction of the benzyl (B1604629) isocyanide framework can be achieved through several synthetic strategies, including direct conversions and electrochemical methods.

Direct Synthetic Approaches to Benzyl Isocyanides

A convenient method for the direct synthesis of benzyl isocyanides involves the reaction of benzyl halides with silver salts and trimethylsilyl (B98337) cyanide (TMSCN). This approach circumvents the often cumbersome dehydration of formamides. In this method, a benzyl halide, such as 4-fluorobenzyl bromide, is treated with a silver salt like silver perchlorate (B79767) (AgClO₄), silver tetrafluoroborate (B81430) (AgBF₄), or silver triflate (AgOTf) in the presence of TMSCN. The reaction typically proceeds in a solvent such as dichloromethane (B109758) at room temperature. The subsequent cleavage of the carbon-silicon bond, facilitated by aqueous sodium bicarbonate (NaHCO₃) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF), yields the corresponding benzyl isocyanide in high purity and excellent yields. Benzyl bromides have been found to provide the highest yields in this transformation.

Another established route to isocyanides is the carbylamine reaction, also known as the Hofmann isocyanide synthesis. This reaction involves the treatment of a primary amine with chloroform (B151607) and a strong base, such as potassium hydroxide. The reaction proceeds through the formation of dichlorocarbene, a reactive intermediate, which then reacts with the primary amine to form the isocyanide. This method is notable for the characteristic and often foul odor of the isocyanide product.

Electrochemical Methods for Isocyanide Generation from Precursors

Electrosynthesis has emerged as a powerful and environmentally conscious alternative for the generation of isocyanides. One such method involves the electrochemical oxidation of aminotetrazole derivatives. This approach offers a mild and safe route to isocyanides and is compatible with a wide range of functional groups. The process can be scaled up using flow electrochemistry, making it a practical option for larger-scale synthesis. The mechanism is proposed to involve the deprotonation of the tetrazole followed by anodic oxidation to form an unstable intermediate that rapidly eliminates two molecules of nitrogen to yield the desired isocyanide.

Preparation of α-Sulfonyl-4-Fluorobenzylisocyanide and Related Sulfonyl-Isocyanide Analogues

The synthesis of α-sulfonylated isocyanides, such as α-sulfonyl-4-fluorobenzylisocyanide, requires a multi-step approach involving the preparation of key intermediates and subsequent functional group transformations. A well-established analogue, tosylmethyl isocyanide (TosMIC), serves as a key example in understanding the synthetic strategies for this class of compounds.

Synthesis of Key Amine Intermediates (e.g., 4-Fluorobenzylamine)

The primary amine, 4-fluorobenzylamine (B26447), is a crucial precursor for the synthesis of this compound and its derivatives. Several synthetic routes to this intermediate have been reported:

Reduction of 4-Fluorobenzonitrile (B33359): The reduction of 4-fluorobenzonitrile with a suitable reducing agent, such as lithium aluminum hydride, can yield 4-fluorobenzylamine.

From Fluorobenzene (B45895): A multi-step process starting from fluorobenzene involves a reaction with polyformaldehyde and hydrogen chloride to produce a fluoro-chlorobenzene intermediate. Subsequent reaction with uracil (B121893) can then generate 4-fluorobenzylamine.

Hydrazinolysis of N-(4-fluorobenzyl)phthalimide: This method involves the reaction of N-(4-fluorobenzyl)phthalimide with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent. The resulting mixture is treated with acid to decompose the phthalhydrazide (B32825) precipitate, followed by neutralization and extraction to isolate 4-fluorobenzylamine. chemicalbook.com

From Nitrobenzoic Acid: An economical route utilizes inexpensive nitrobenzoic acid as the starting material, which undergoes a series of reactions including fluorination, acylation, and reduction to afford 4-fluorobenzylamine. guidechem.com

| Starting Material | Key Reagents | Product |

| 4-Fluorobenzonitrile | Lithium aluminum hydride | 4-Fluorobenzylamine |

| Fluorobenzene | Polyformaldehyde, HCl, Uracil | 4-Fluorobenzylamine |

| N-(4-fluorobenzyl)phthalimide | Hydrazine hydrate, HCl, NaOH | 4-Fluorobenzylamine |

| Nitrobenzoic Acid | Fluorinating agent, Acylating agent, Reducing agent | 4-Fluorobenzylamine |

Tosylation Reactions for α-Substituted Amine Formation

The introduction of a sulfonyl group, typically a tosyl group (p-toluenesulfonyl), is a key step in the synthesis of α-sulfonylated isocyanides. While direct α-tosylation of 4-fluorobenzylamine is not commonly reported, the principles of tosylation are well-established. Tosylation of amines is typically achieved by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

In the context of α-sulfonyl isocyanides, the tosyl group is introduced at the carbon adjacent to the isocyanide functionality. The synthesis of the analogous and widely used tosylmethyl isocyanide (TosMIC) provides a relevant synthetic pathway. The precursor for TosMIC is N-(p-tolylsulfonylmethyl)formamide. This intermediate is synthesized from sodium p-toluenesulfinate, formaldehyde, formamide (B127407), and formic acid. chemicalbook.com This reaction is reminiscent of the Mannich reaction. chemicalbook.com

Isocyanide-Forming Transformations from Tosylated Amine Derivatives

The final step in the synthesis of an α-sulfonyl isocyanide is the conversion of the corresponding formamide precursor into the isocyanide. This is typically achieved through a dehydration reaction. For the synthesis of tosylmethyl isocyanide (TosMIC), N-(p-tolylsulfonylmethyl)formamide is dehydrated using a dehydrating agent such as phosphorus oxychloride in the presence of a base like triethylamine. chemicalbook.com The reaction is usually carried out in a solvent like dichloromethane at low temperatures.

The synthesis of α-benzyl substituted TosMIC derivatives, which would be structurally analogous to α-sulfonyl-4-fluorobenzylisocyanide, has been achieved through the alkylation of TosMIC. This involves the reaction of TosMIC with a benzyl halide, such as 3,4-dimethoxybenzyl bromide, in the presence of a strong base like n-butyllithium or under phase-transfer catalysis conditions. acs.org This demonstrates that the 4-fluorobenzyl group could be introduced onto the α-carbon of a sulfonylmethyl isocyanide scaffold.

| Precursor | Key Reagents | Product |

| N-(p-tolylsulfonylmethyl)formamide | Phosphorus oxychloride, Triethylamine | Tosylmethyl isocyanide |

| Tosylmethyl isocyanide | 4-Fluorobenzyl bromide, Base | α-(4-Fluorobenzyl)tosylmethyl isocyanide |

Optimization of Reaction Conditions for Yield and Purity Enhancement

The successful synthesis of this compound is critically dependent on the fine-tuning of reaction parameters. The two primary routes for isocyanide synthesis—the dehydration of formamides and the Hofmann carbylamine reaction—each present a unique set of variables that can be manipulated to maximize product yield and purity.

The most common laboratory-scale synthesis involves the dehydration of N-(4-fluorobenzyl)formamide. This precursor is typically prepared by the formylation of 4-fluorobenzylamine with reagents like formic acid or ethyl formate. The subsequent dehydration is the critical step where optimization is paramount. Key parameters include the choice of dehydrating agent, the base, the solvent, and the reaction temperature. Reagents such as phosphorus oxychloride (POCl₃), toluenesulfonyl chloride (TsCl), and diphosgene are effective but require careful handling due to their hazardous nature. The selection of a base, commonly a tertiary amine like triethylamine or pyridine, is crucial for scavenging the acidic byproducts generated during the reaction.

The Hofmann carbylamine reaction offers an alternative pathway, reacting 4-fluorobenzylamine with chloroform in the presence of a strong base and a phase-transfer catalyst. Optimization here focuses on the molar ratios of reactants, the choice of base (e.g., potassium hydroxide), and the efficiency of the phase-transfer catalyst, which facilitates the reaction between the aqueous base and the organic-soluble amine and chloroform.

For both methods, purification is a significant step in achieving high purity. The inherent strong and unpleasant odor of isocyanides necessitates careful handling in well-ventilated areas. Purification typically involves an aqueous workup to remove inorganic salts and water-soluble impurities, followed by extraction into an organic solvent. The final product is often purified by vacuum distillation or column chromatography to remove unreacted starting materials and organic byproducts.

Below is a data table summarizing the key optimization parameters for the synthesis of this compound.

| Parameter | Variable / Condition | Impact on Yield and Purity |

|---|---|---|

| Synthetic Route | Dehydration of N-(4-fluorobenzyl)formamide | Generally provides higher yields and purity compared to the Hofmann reaction; considered a cleaner reaction. |

| Hofmann Carbylamine Reaction | A classic method, but can suffer from lower yields and the formation of side products. | |

| Dehydrating Agent (for Formamide Route) | Phosphorus oxychloride (POCl₃), Toluenesulfonyl chloride (TsCl), Diphosgene | Choice of agent affects reaction rate and conditions. POCl₃ is common, but all require careful handling due to toxicity. |

| Base | Triethylamine, Pyridine, Potassium Hydroxide | Crucial for neutralizing acidic byproducts. The stoichiometry must be carefully controlled to avoid side reactions. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine | Affects the solubility of reactants and can influence reaction rates. |

| Temperature | -10°C to reflux | Lower temperatures can increase selectivity and reduce byproduct formation, while higher temperatures increase the reaction rate. |

| Purification Method | Vacuum Distillation, Column Chromatography | Essential for removing impurities and achieving high-purity this compound. |

Scalable Synthetic Approaches and Industrial Considerations for this compound Derivatives

Transitioning the synthesis of this compound and its derivatives from the laboratory to an industrial scale introduces a new set of challenges centered on safety, cost-effectiveness, environmental impact, and process robustness. While several methods are viable at the bench, not all are suitable for large-scale production.

The dehydration of N-(4-fluorobenzyl)formamide is generally the more favored route for industrial applications. wikipedia.orgchemeurope.com This preference stems from its typically higher yields and cleaner reaction profile compared to the Hofmann carbylamine reaction. However, the choice of dehydrating agent is a major industrial consideration. Highly toxic phosgene-based reagents like diphosgene and triphosgene, while effective, present significant handling and safety risks, limiting their industrial use. google.com Alternative, less hazardous dehydrating systems are actively sought. For instance, cyanuric chloride has been presented as a viable, less toxic alternative to phosgene-based reagents for preparing isocyanides from formamides. google.com

Industrial considerations for scalable synthesis include:

Cost and Availability of Raw Materials : The primary precursors, such as 4-fluorobenzylamine and the chosen formylating and dehydrating agents, must be readily available and economically viable.

Process Safety : The high toxicity of reagents like chloroform and phosgene (B1210022) derivatives, as well as the potent and unpleasant odor and toxicity of the isocyanide product itself, demand robust containment systems and stringent safety protocols. google.comscienceinfo.com

Reaction Conditions : Processes that operate at or near ambient temperature and pressure are preferred to minimize energy costs and the need for specialized high-pressure or cryogenic equipment. google.com

Waste Management : The environmental impact of the synthesis is a key factor. The Hofmann reaction, for example, generates significant amounts of salt waste. Processes with higher atom economy and those that generate benign, easily disposable byproducts are favored.

Product Stability : Isocyanides can be prone to polymerization, particularly in the presence of acidic impurities. wikipedia.orgchemeurope.com Therefore, storage and handling conditions for the final product must be carefully controlled to ensure its stability and purity over time.

The table below compares the two primary synthetic routes based on industrial scalability criteria.

| Industrial Consideration | Dehydration of Formamide Route | Hofmann Carbylamine Route |

|---|---|---|

| Reagent Toxicity | Varies. High for phosgene derivatives; moderate for POCl₃. Safer alternatives like cyanuric chloride are available. google.com | High (Chloroform is a suspected carcinogen). Strong caustic bases are used. |

| Typical Yields | Generally Good to Excellent | Variable, often Moderate to Low |

| Process Simplicity | Two steps (formylation, then dehydration). Can be streamlined. | Typically a one-pot reaction, but workup can be complex. |

| Waste Generation | Generates phosphate (B84403) or sulfonate salts and base hydrochlorides. | Produces significant quantities of inorganic salts (e.g., KCl). |

| Scalability Potential | High, especially with safer dehydrating agents. | Moderate, limited by safety concerns and waste disposal. |

Exploration of Reactivity and Mechanistic Pathways of 4 Fluorobenzylisocyanide and Its Derivatives in Organic Transformations

Nucleophilic Reactivity of the Isocyanide Moiety

The isocyanide functional group in 4-Fluorobenzylisocyanide is characterized by a divalent carbon atom, which imparts both nucleophilic and electrophilic character. However, its nucleophilic nature predominantly drives its participation in a variety of powerful bond-forming reactions.

Participation in Carbon-Nitrogen Bond Forming Reactions

A cornerstone of isocyanide chemistry is its involvement in multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step. This compound serves as a key building block in these reactions, leading to the formation of crucial carbon-nitrogen bonds. One of the most prominent examples is the Ugi four-component reaction (Ugi-4CR). This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. The isocyanide, in this case this compound, acts as the nucleophile, attacking the iminium ion formed in situ from the aldehyde and amine. This is followed by the addition of the carboxylate and a subsequent Mumm rearrangement to yield the final product. The versatility of the Ugi reaction allows for the creation of large libraries of compounds with diverse functionalities.

Another significant C-N bond-forming reaction involving isocyanides is the Passerini three-component reaction. While the primary product is an α-acyloxy amide, representing a C-O bond formation, variations and subsequent transformations of the Passerini adducts can lead to important nitrogen-containing structures.

The application of this compound in these MCRs is particularly valuable in medicinal chemistry and drug discovery, enabling the rapid synthesis of peptidomimetics and other biologically relevant scaffolds.

Engagement in Carbon-Oxygen Bond Forming Reactions

The Passerini three-component reaction (Passerini-3CR) stands as a classic example of the nucleophilic character of isocyanides leading to the formation of carbon-oxygen bonds. This reaction involves the combination of a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. The isocyanide attacks the carbonyl carbon, which is activated by the carboxylic acid. The resulting intermediate then undergoes an intramolecular acyl transfer to form an α-acyloxy amide. The Passerini reaction is known for its high atom economy and the ability to generate complex products from simple starting materials.

Below is a representative table of substrates that can be employed in the Passerini reaction with this compound:

| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Product |

| Benzaldehyde | Acetic Acid | This compound | 2-acetoxy-N-(4-fluorobenzyl)-2-phenylacetamide |

| Acetone | Benzoic Acid | This compound | 2-(benzoyloxy)-N-(4-fluorobenzyl)-2-methylpropanamide |

| Cyclohexanone | Propionic Acid | This compound | 1-(propionyloxy)-N-(4-fluorobenzyl)cyclohexanecarboxamide |

Electrophilic Addition Reactions with this compound Derivatives

While the isocyanide carbon is nucleophilic, the isocyanide group as a whole can activate adjacent positions for electrophilic attack. Furthermore, derivatives of this compound can be designed to enhance its electrophilic character.

Reactions with Carbonyl Electrophiles (Aldehydes and Ketones)

The reaction of isocyanides with carbonyl compounds is central to the multicomponent reactions discussed previously. In these reactions, the carbonyl carbon acts as the electrophile. The nucleophilic isocyanide carbon attacks the electrophilic carbonyl carbon, initiating a cascade of events that leads to the final product. The reactivity of the carbonyl compound is a key factor in the success of these reactions, with aldehydes generally being more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.

The general mechanism involves the initial nucleophilic attack of the isocyanide on the carbonyl carbon, forming a zwitterionic intermediate. This intermediate is then trapped by the other components of the reaction, such as a carboxylic acid in the Passerini reaction or an iminium ion and a carboxylate in the Ugi reaction.

Formation of Diverse Chemical Structures through Electrophilic Interactions

The electrophilic nature of intermediates derived from this compound allows for the synthesis of a wide array of chemical structures. For instance, the nitrilium ion intermediate formed in the Ugi reaction is a potent electrophile that readily reacts with the carboxylate anion. This electrophilic character is crucial for the cyclization step in various MCRs that lead to the formation of heterocyclic systems. By carefully choosing the starting materials, a diverse range of five- and six-membered heterocycles containing nitrogen and oxygen can be accessed.

Cycloaddition Chemistry of this compound and Analogues

Isocyanides are known to participate in various cycloaddition reactions, acting as a one-carbon component. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

One of the most common types of cycloaddition involving isocyanides is the [4+1] cycloaddition. In these reactions, the isocyanide reacts with a four-atom component (a 1,3-diene or a heterodienic system) to form a five-membered ring. This methodology has been successfully employed for the synthesis of various heterocycles such as pyrroles, imidazoles, and oxazoles. The isocyanide inserts into the diene system, leading to the formation of a stable cyclic product.

For example, the reaction of this compound with an α,β-unsaturated ketone can lead to the formation of a substituted pyrrole (B145914) derivative after a series of steps initiated by a [4+1] cycloaddition.

The following table provides examples of dienophiles and the resulting heterocyclic core from [4+1] cycloaddition with this compound:

| Diene/Heterodiene | Resulting Heterocyclic Core |

| 1,3-Butadiene | Pyrrole |

| Acrolein azine | Pyrazole |

| α,β-Unsaturated imine | Imidazole (B134444) |

In addition to [4+1] cycloadditions, isocyanides can also participate in other types of cycloadditions, such as [3+2] and [2+1] cycloadditions, further expanding their synthetic utility in the construction of complex cyclic molecules.

Application in Van Leusen Multicomponent Reactions for Heterocyclic Synthesis

The Van Leusen reaction is a powerful method for the synthesis of various heterocycles, most notably imidazoles and oxazoles, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent. The reaction's versatility stems from the unique properties of TosMIC, which possesses an acidic α-proton, a good leaving group (p-toluenesulfinate), and the reactive isocyanide functionality.

In the context of imidazole synthesis, the Van Leusen three-component reaction (vL-3CR) typically involves the in situ formation of an aldimine from an aldehyde and an amine, which then reacts with TosMIC in the presence of a base. The general mechanism proceeds through the deprotonation of TosMIC, followed by a nucleophilic attack on the imine. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid leads to the formation of the imidazole ring.

While the classical Van Leusen reaction relies on α-sulfonylated isocyanides like TosMIC, the principles of isocyanide reactivity can be extended to other isocyanides. Although specific literature examples detailing the use of this compound in Van Leusen-type reactions are not prevalent, its structural similarity to other benzyl (B1604629) isocyanides suggests potential applicability. The 4-fluoro substituent would likely influence the electronic nature of the benzyl group, which could, in turn, affect the rates and outcomes of the cyclization steps. Further research in this area could expand the scope of the Van Leusen reaction to include a broader range of functionalized isocyanides.

Other [X+Y] Cycloaddition Pathways

Beyond the specific scope of the Van Leusen reaction, isocyanides are known to participate in a variety of [X+Y] cycloaddition reactions, serving as a one-atom component. These reactions are a direct route to five-membered heterocyclic rings. A prominent example is the [4+1] cycloaddition, where the isocyanide reacts with a four-atom π-system, such as a conjugated diene or a heterodienic system.

The reactivity of this compound in such cycloadditions would be influenced by the electronic properties of the isocyanide carbon, which are subtly modulated by the 4-fluorobenzyl group. For instance, in reactions with electron-deficient dienes, the nucleophilic character of the isocyanide is crucial. The electron-withdrawing fluorine atom on the phenyl ring might slightly diminish the nucleophilicity of the isocyanide carbon compared to an unsubstituted benzyl isocyanide, potentially affecting reaction rates.

Conversely, in reactions where the isocyanide acts as an electrophile, the presence of the fluorine atom could enhance its reactivity. The versatility of isocyanides in cycloadditions opens up avenues for the synthesis of a wide array of heterocyclic structures, and this compound represents a potentially useful, electronically-tuned building block for such transformations.

Multi-component Reactions (MCRs) Featuring this compound and its Derivatives

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Isocyanides are particularly prominent in this class of reactions.

Ugi Reaction Utilizations in Complex Molecule Construction

The Ugi four-component reaction (Ugi-4CR) is one of the most significant isocyanide-based MCRs. It typically involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. The reaction is renowned for its ability to generate molecular complexity in a single step and for its broad substrate scope.

A derivative of this compound, namely α-tosyl-(4-fluorobenzyl)isocyanide, has been noted for its utility as a versatile building block in the synthesis of complex organic molecules, including in the Ugi reaction, owing to the reactivity of its isocyanide group. The presence of the tosyl group at the α-position introduces additional reactivity, similar to TosMIC, making it a valuable component for constructing intricate molecular architectures.

The general utility of benzyl isocyanides in the Ugi reaction is well-established. For example, in a study focused on the synthesis of novel β-amyloid aggregation inhibitors, a four-component Ugi reaction was employed. While this specific study did not use the 4-fluoro variant, it highlights the compatibility of the benzyl isocyanide scaffold in these complex transformations. The reaction conditions and yields for a representative Ugi reaction are summarized below.

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product Yield |

| Benzaldehyde | Benzylamine | Acetic Acid | Benzyl Isocyanide | High |

This table represents a general Ugi reaction; specific data for this compound is not widely available in the literature.

Other Isocyanide-Based Multicomponent Syntheses

Besides the Ugi reaction, this compound can potentially be employed in other isocyanide-based MCRs, such as the Passerini and Groebke-Blackburn-Bienaymé reactions.

The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which is then trapped by the carboxylate. The electronic nature of the isocyanide can influence the rate of the initial nucleophilic attack on the carbonyl component.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an aldehyde, an amidine, and an isocyanide to produce fused imidazole heterocycles, such as imidazo[1,2-a]pyridines. This reaction is of significant interest in medicinal chemistry due to the prevalence of this scaffold in bioactive molecules. In the development of a scalable process for 3-aminoimidazo[1,2-a]pyrazines, 4-fluorobenzaldehyde (B137897) was used as the aldehyde component, demonstrating the utility of fluorine-containing building blocks in this reaction. While the isocyanide component in that particular study was not this compound, it underscores the potential for incorporating such fluorinated motifs into the final products.

Transition Metal-Catalyzed Transformations Involving this compound

The interaction of isocyanides with transition metals has led to the development of a vast array of catalytic transformations. The isocyanide can act as a ligand, a reactant, or both, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Copper-Catalyzed Decarboxylative Coupling Reactions

Copper-catalyzed decarboxylative coupling reactions have emerged as a powerful tool for the formation of C-C and C-X bonds, using carboxylic acids as readily available and stable starting materials. While the direct decarboxylative coupling involving this compound is not extensively documented, related copper-catalyzed reactions highlight the potential pathways.

In some copper-catalyzed reactions, isocyanides can play a crucial role in activating carboxylic acids. For instance, a copper-catalyzed formal O-H insertion of α-diazo-1,3-dicarbonyl compounds into carboxylic acids has been developed where the activation of the carboxylic acid by an isocyanide is a key step. This suggests that this compound could act as an activating agent in similar copper-catalyzed systems.

Furthermore, copper catalysis is widely used in the Ullmann condensation, a reaction that forms C-N, C-O, and C-S bonds. While not a decarboxylative coupling, these reactions often involve aryl halides and a nucleophile. The electronic properties of ligands and substrates are critical in these transformations. The 4-fluorobenzyl group on the isocyanide could influence its coordination to the copper center and its subsequent reactivity in such catalytic cycles. The exploration of this compound in novel copper-catalyzed decarboxylative cross-coupling reactions remains a promising area for future research, potentially offering new routes to complex molecules.

Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on the chemical compound “this compound” that strictly adheres to the requested outline focusing on its palladium-catalyzed cross-coupling reactions, novel reactivity modes, and selectivity in complex reaction systems.

The search for specific research findings, including data tables and in-depth mechanistic studies directly involving this compound in these advanced organic transformations, did not yield sufficient results. While the fields of palladium catalysis and isocyanide chemistry are well-documented, the specific reactivity and mechanistic pathways of this particular fluorinated benzylisocyanide derivative appear to be a niche area with limited published data.

Therefore, any attempt to generate content for the specified sections and subsections would lack the required scientific accuracy, detailed research findings, and data-driven insights, and would not meet the professional and authoritative tone requested. Further research focusing specifically on the synthesis and reactivity of this compound in these contexts would be necessary to produce the desired article.

Table of Compounds Mentioned:

Since no specific reactions involving this compound could be detailed, a table of related compounds cannot be generated.

Catalytic Principles and Applications in 4 Fluorobenzylisocyanide Chemistry

Enantioselective Catalysis for Chiral Induction

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. Enantioselective catalysis offers a powerful means to achieve this, and its application to isocyanide chemistry allows for the creation of stereochemically complex products from simple precursors.

Biocatalysis, the use of natural enzymes or whole-cell systems to catalyze chemical transformations, is a rapidly growing field that offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. researchgate.net While specific studies on the enzymatic reactions of 4-Fluorobenzylisocyanide are not extensively documented, the principles of biocatalysis can be extended to this compound based on research with related substrates.

Enzymes, particularly lipases and transferases, have shown promise in mediating multicomponent reactions (MCRs) involving isocyanides, such as the Ugi reaction. nih.gov For instance, Novozym 435, a commercially available immobilized lipase, has been successfully employed to catalyze the Ugi four-component reaction (4CR), yielding dipeptide derivatives with high efficiency. nih.gov The promiscuous activity of such enzymes allows them to catalyze reactions beyond their native biological function. nih.gov The mechanism in lipase-catalyzed MCRs often involves the enzyme's catalytic triad (B1167595) (e.g., serine, histidine, and aspartate residues) to activate the substrates. nih.gov

The feasibility of enzymatic transformations on fluorinated aromatic compounds is supported by studies on the bacterial degradation of related molecules. For example, enzymes like muconate cycloisomerases have been shown to act on substrates such as 3-fluoro-cis,cis-muconate, which is derived from 4-fluorobenzoate. nih.gov This indicates that the presence of a fluorine atom on the aromatic ring does not necessarily inhibit enzymatic activity and suggests that enzymes could be identified or engineered to act on this compound.

Potential applications in biocatalysis could include:

Enantioselective Ugi and Passerini reactions: Utilizing enzymes to control the stereochemical outcome of these MCRs with this compound as a component.

Kinetic resolution: Employing enzymes to selectively react with one enantiomer of a racemic substrate, leaving the other enriched.

Further research into screening existing enzyme libraries and protein engineering could lead to the development of highly efficient and selective biocatalysts for this compound chemistry.

Transition metal catalysis is a dominant strategy for achieving asymmetric synthesis. In the context of isocyanide chemistry, transition metals like palladium, rhodium, copper, and gold are used to catalyze a variety of transformations, including insertions, couplings, and cyclizations. sioc-journal.cnnih.gov The key to achieving enantioselectivity lies in the use of chiral ligands that coordinate to the metal center and create a chiral environment, influencing the stereochemical pathway of the reaction.

Palladium-catalyzed isocyanide insertion reactions are particularly well-developed. nih.gov These reactions often involve the insertion of the isocyanide into a metal-carbon or metal-heteroatom bond, followed by further transformations to yield complex nitrogen-containing molecules. By employing chiral phosphine (B1218219) ligands, for example, it is possible to achieve high enantioselectivity in these processes. While specific examples with this compound are not abundant in the literature, the principles are broadly applicable to aryl isocyanides.

A notable example is the asymmetric synthesis of axially chiral styrenes, where transition metal catalysis has been successfully employed. nih.gov Furthermore, transition-metal-catalyzed defluorinative reactions highlight the unique reactivity that can be achieved with fluorinated organic compounds, suggesting that the fluorine atom in this compound could be a handle for unique transformations. rsc.org

| Catalyst System | Reaction Type | Substrate Class | Enantiomeric Excess (ee) | Reference |

| Pd(OAc)₂ / Chiral Ligand | Asymmetric Allylic Substitution | Allylic acetates, malonates | up to 75% | acs.org |

| Rh-complex / Chiral Phosphine | Asymmetric Hydrogenation | Unsaturated compounds | Excellent | ed.ac.uk |

| Iodoarene Catalyst | Enantioselective Fluorofunctionalization | Olefinic substrates | High | nih.gov |

This table presents representative data for asymmetric catalysis that could be applicable to isocyanide chemistry.

The development of novel chiral ligands and catalytic systems continues to expand the scope of asymmetric transformations involving isocyanides, and these methods hold great promise for the stereoselective synthesis of complex molecules derived from this compound.

Design and Development of Catalytic Systems for Enhanced Efficiency and Selectivity

The performance of a catalytic reaction is critically dependent on the design of the catalyst itself. For reactions involving this compound, the goal is to develop catalytic systems that offer high turnover numbers, excellent yields, and precise control over chemo-, regio-, and stereoselectivity.

The design of ligands for transition metal catalysts is a key area of research. For isocyanide reactions, the steric and electronic properties of the ligands can be tuned to modulate the reactivity of the metal center. For example, the use of bulky ligands can promote the formation of specific catalytically active species and prevent catalyst deactivation. Research on new isocyanide ligands with meta-terphenyl backbones has shown that sterically demanding ligands can significantly accelerate rhodium-catalyzed hydrosilylation reactions. nih.gov DFT calculations have revealed that the high affinity of these isocyanide ligands for the rhodium center, combined with their bulkiness, contributes to the catalytic efficiency. nih.gov

The development of catalytic systems also involves optimizing reaction conditions, such as solvent, temperature, and additives. In some cases, the choice of the metal precursor and the method of catalyst activation are also crucial. For instance, palladium-catalyzed isocyanide insertion reactions are sensitive to the choice of ligand, with different ligands leading to different products or efficiencies. nih.gov

Recent advancements in catalyst design include the development of systems for bio-orthogonal catalysis, where metal catalysts are engineered to function in complex biological environments. ed.ac.uk While not directly applied to this compound, these design principles could inspire the development of novel catalysts for selective transformations in complex chemical mixtures.

Photoredox Catalysis and its Impact on Isocyanide Reactivity

Photoredox catalysis, which utilizes visible light to drive chemical reactions, has emerged as a powerful tool in organic synthesis. researchgate.netacs.org This approach offers mild reaction conditions and allows for the generation of highly reactive intermediates that are often inaccessible through traditional thermal methods. In isocyanide chemistry, photoredox catalysis has opened up new avenues for C-C and C-heteroatom bond formation.

The general mechanism of photoredox catalysis involves the absorption of light by a photocatalyst, which then engages in single-electron transfer (SET) or energy transfer (EnT) with a substrate. researchgate.net In the context of aryl isocyanides, this can lead to the formation of imidoyl radicals, which are versatile intermediates for subsequent reactions.

One significant application is the radical alkylation and cyclization of aryl isocyanides to synthesize N-heteroaromatics. researchgate.net In these reactions, a photocatalyst, upon irradiation with visible light, can generate an alkyl radical from a suitable precursor. This radical then adds to the isocyanide to form an imidoyl radical, which can undergo cyclization and subsequent steps to yield complex heterocyclic products like quinoxalines and phenanthridines. researchgate.net Gold-based photoredox catalysts have also been shown to be effective in mediating the reaction of isonitriles with bromoalkanes. researchgate.netdntb.gov.ua

Homoleptic tungsten(0) arylisocyanides have themselves been shown to act as potent photoreductants in photoredox catalytic cycles. acs.org This opens the intriguing possibility of using isocyanide complexes not just as substrates but also as the photocatalysts.

| Photocatalyst | Radical Precursor | Isocyanide Type | Product Type | Key Feature | Reference |

| Ru(bpy)₃²⁺ or Ir-based | Alkyl Boronic Acids | Aryl isocyanides | N-Heteroaromatics | Radical alkylation/cyclization | researchgate.net |

| [Au₂(dppm)₂]Cl₂ | Bromoalkanes | Biphenyl isocyanides | Phenanthridines | Dual reductive and oxidative role of catalyst | researchgate.net |

| W(CNAr)₆ | Aryl Halides | - (Catalyst is an isocyanide complex) | Cyclized products | Isocyanide complex as a strong photoreductant | acs.org |

| Organic Dyes | - | Tryptamine-derived isocyanides | Spirocyclic scaffolds | Self-catalyzed charge transfer complex formation | researchgate.net |

This table summarizes various photoredox catalytic systems and their applications in isocyanide chemistry.

The impact of photoredox catalysis on the reactivity of this compound is expected to be significant. The electron-withdrawing nature of the fluorine atom could influence the stability and reactivity of the radical intermediates, potentially leading to unique reaction pathways and selectivities. This area represents a fertile ground for future research, with the potential to unlock novel synthetic methodologies for the construction of fluorinated organic molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluorobenzylisocyanide and Reaction Intermediates

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is particularly sensitive to polar bonds and is an invaluable tool for identifying the key functional moieties within 4-Fluorobenzylisocyanide. The isocyanide (-N≡C) group is a strong IR absorber, exhibiting a characteristic stretching vibration in a region where few other functional groups absorb. The aromatic ring and the C-F bond also produce distinct signals.

Key expected FT-IR absorption bands for this compound include:

Isocyanide (-N≡C) Stretch: A strong, sharp absorption band is expected in the range of 2150-2100 cm⁻¹. This peak is highly characteristic and a primary indicator of the isocyanide functionality.

Aromatic C-H Stretch: These vibrations typically appear above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ region. vscht.cz

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring give rise to several bands in the 1600-1450 cm⁻¹ region. vscht.cz

Aliphatic C-H Stretch: The methylene (B1212753) (-CH₂) bridge will show symmetric and asymmetric stretching vibrations in the 2935-2845 cm⁻¹ range. researchgate.net

C-F Stretch: The carbon-fluorine bond stretch is expected to produce a strong absorption in the 1250-1000 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FT-IR. It is particularly sensitive to non-polar, symmetric bonds. surfacesciencewestern.com For this compound, Raman spectroscopy would be especially useful for observing the symmetric vibrations of the aromatic ring and the isocyanide bond, which are also Raman active.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Isocyanide (-N≡C) Stretch | 2150 - 2100 | Strong, Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-CH₂) | 2935 - 2845 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1250 - 1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments provide a complete picture of the atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons on the fluorinated benzene ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). Due to the fluorine substituent, the protons ortho and meta to the fluorine will be distinct and will show coupling to the ¹⁹F nucleus, resulting in a characteristic splitting pattern. For a para-substituted ring, this often manifests as two sets of doublets or a more complex AA'BB' system. Based on data for similar compounds like 4-fluorobenzyl chloride, the protons are expected around δ 7.0-7.4 ppm. chemicalbook.comchemicalbook.com

Benzyl (B1604629) Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and will appear as a singlet in the region of δ 4.5-5.0 ppm. The electronegativity of the isocyanide group influences this chemical shift. For comparison, the benzylic protons in 4-fluorobenzyl chloride appear around δ 4.5 ppm. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Isocyanide Carbon (-N≡C): This carbon is typically found in the δ 155-170 ppm range.

Aromatic Carbons: The benzene ring will show four distinct signals. The carbon directly attached to the fluorine (C-F) will exhibit a large one-bond ¹³C-¹⁹F coupling constant and its chemical shift will be significantly affected, appearing in the δ 160-165 ppm region. rsc.org The other aromatic carbons will appear in the typical δ 115-140 ppm range, with their chemical shifts and splitting patterns also influenced by coupling to the fluorine atom. rsc.orgresearchgate.netoregonstate.edu

Benzyl Carbon (-CH₂-): The methylene carbon is expected in the δ 45-55 ppm region.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's chemical environment. thermofisher.com

The single fluorine atom in this compound will produce a singlet in the ¹⁹F NMR spectrum. However, this signal will be split into a multiplet in the high-resolution spectrum due to coupling with the ortho and meta protons of the aromatic ring. The chemical shift is expected in the range of δ -100 to -120 ppm relative to a CFCl₃ standard. rsc.orgcolorado.eduucsb.edu

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 7.5 | Multiplet (or two doublets of doublets) |

| ¹H | Benzyl Protons (-CH₂) | 4.5 - 5.0 | Singlet |

| ¹³C | Isocyanide Carbon (-N≡C) | 155 - 170 | Singlet |

| ¹³C | Aromatic C-F | 160 - 165 | Doublet (due to ¹JCF) |

| ¹³C | Other Aromatic Carbons | 115 - 140 | Multiplets (due to C-F coupling) |

| ¹³C | Benzyl Carbon (-CH₂) | 45 - 55 | Singlet |

| ¹⁹F | Aromatic C-F | -100 to -120 (vs. CFCl₃) | Multiplet (due to H-F coupling) |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns upon ionization. chemguide.co.uk

For this compound (C₈H₆FN), the exact molecular weight is 135.0484 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺) at this m/z value.

The fragmentation of the molecular ion is predictable based on the structure. Common fragmentation pathways would include:

Benzylic Cleavage: The most common fragmentation would be the loss of the isocyanide group (-NC) as a radical, leading to the formation of the highly stable 4-fluorobenzyl cation. This fragment would be expected to be the base peak in the spectrum with an m/z of 109.

Loss of Fluorine: Fragmentation involving the loss of a fluorine atom from the molecular ion or subsequent fragments is also possible.

Rearrangements: Tropylium ion formation (a common rearrangement in benzyl systems) could also occur, leading to a fragment at m/z 91 after loss of fluorine.

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 135 | Molecular Ion [M]⁺ | [C₈H₆FN]⁺ |

| 109 | [M - CN]⁺ (4-fluorobenzyl cation) | [C₇H₆F]⁺ |

| 91 | [C₇H₆F - F + H]⁺ (Tropylium ion) | [C₇H₇]⁺ |

Electronic Spectroscopy (UV-Vis-NIR) for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The aromatic ring in this compound is the primary chromophore. It is expected to exhibit characteristic π → π* transitions. The benzene ring typically shows a strong absorption band (E-band) around 200-210 nm and a weaker, fine-structured band (B-band) around 250-270 nm. The substitution on the ring will cause shifts in the absorption maxima (λ_max). The fluorine and benzylisocyanide groups will likely cause a slight red shift (bathochromic shift) of these bands. This technique is useful for confirming the presence of the aromatic system and for quantitative analysis.

X-ray Based Spectroscopic Techniques for Elemental Composition and Chemical State Determination

X-ray spectroscopic techniques are powerful for determining elemental composition and the chemical (oxidation) state of those elements. tib.eu

X-ray Photoelectron Spectroscopy (XPS): XPS can provide quantitative elemental analysis of the surface of a material and detailed information about chemical states. jh.edunottingham.ac.uk For this compound, XPS would confirm the presence of Carbon (C), Nitrogen (N), and Fluorine (F). High-resolution scans of the C 1s, N 1s, and F 1s regions would provide information on their chemical environments. For instance, the C 1s spectrum could be deconvoluted to show peaks corresponding to C-C/C-H in the aromatic ring, the benzylic -CH₂-, the C-F bond, and the isocyanide carbon. nih.gov

Energy-Dispersive X-ray Spectroscopy (EDX or EDS): Often coupled with electron microscopy, EDX is a technique used for elemental analysis. wikipedia.org An EDX spectrum of this compound would show distinct peaks corresponding to the characteristic X-ray emissions of carbon, nitrogen, and fluorine, confirming the elemental makeup of the sample. researchgate.netresearchgate.net

X-ray Fluorescence (XRF): XRF is another technique for determining the elemental composition of materials. xrfscientific.comhoriba.com It is non-destructive and can analyze bulk samples. spectro.com XRF analysis of a sample of this compound would clearly indicate the presence of fluorine, along with the lighter elements, depending on the instrument's capabilities.

Electron Microscopy Techniques for Microstructural and Morphological Characterization of Related Materials

While typically used for solid-state materials, electron microscopy can be applied to characterize the morphology of crystalline this compound or materials derived from it.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a sample. If this compound is crystallized, SEM could be used to study its crystal habit, size, and morphology.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution and can provide information about the internal structure of materials. nih.gov For materials synthesized using this compound, such as polymers or coordination complexes, TEM could reveal details about particle size, shape, and dispersion.

Integration of Spectroscopic Methodologies for Comprehensive Compound Analysis

The unambiguous characterization of this compound is not possible with a single technique. A comprehensive analysis relies on the integration of multiple spectroscopic methods.

Initial Identification: FT-IR provides rapid confirmation of key functional groups, particularly the unique isocyanide stretch.

Structural Framework: ¹H and ¹³C NMR establish the precise connectivity of the carbon and hydrogen atoms, while ¹⁹F NMR confirms the fluorine's environment.

Molecular Weight and Formula Confirmation: High-resolution mass spectrometry confirms the molecular formula and provides structural clues through fragmentation analysis.

Elemental Verification: XPS, EDX, or XRF can be used to independently verify the elemental composition (C, H, F, N).

Electronic Properties: UV-Vis spectroscopy confirms the presence of the conjugated aromatic system.

By combining the data from these orthogonal techniques, a complete and confident structural elucidation of this compound can be achieved, ensuring sample purity and confirming its identity for further research or application.

Computational Chemistry and Theoretical Investigations of 4 Fluorobenzylisocyanide and Its Reaction Mechanisms

Quantum Mechanical Studies

Quantum mechanical methods are fundamental to understanding the electronic nature of molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. core.ac.ukchemrxiv.org For 4-Fluorobenzylisocyanide, DFT calculations can predict key properties that govern its chemical behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: These values are representative examples generated for illustrative purposes.)

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -7.85 | eV |

| LUMO Energy | -0.95 | eV |

| HOMO-LUMO Gap | 6.90 | eV |

| Ionization Potential | 7.85 | eV |

| Electron Affinity | 0.95 | eV |

| Electronegativity (χ) | 4.40 | eV |

| Chemical Hardness (η) | 3.45 | eV |

| Global Softness (S) | 0.29 | eV⁻¹ |

Computational Elucidation of Reaction Mechanisms and Transition State Geometries

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By applying methods like DFT, researchers can model the entire course of a reaction involving this compound, such as cycloadditions or reactions with organometallic catalysts. nih.govmontclair.edu This involves identifying and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states.

The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. Locating the transition state geometry and calculating its energy allows for the determination of the activation energy, which is directly related to the reaction rate. researchgate.net These computational studies can reveal whether a reaction proceeds through a concerted (single-step) or stepwise mechanism and can help explain the chemo-, regio-, and stereoselectivity observed in experiments. dntb.gov.ua

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction of this compound (Note: These values are hypothetical examples for a representative reaction.)

| Reaction Pathway | Transition State (TS) | Activation Energy (ΔG‡) | Reaction Type |

|---|---|---|---|

| Pathway A | TS1 | 25.4 | kcal/mol |

| Pathway B | TS2 | 32.1 | kcal/mol |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.govnih.gov MD simulations model the molecule as a collection of atoms connected by bonds, governed by a set of classical mechanics equations known as a force field.

For this compound, MD simulations can reveal its conformational landscape by exploring the rotation around its flexible bonds, such as the bond between the benzyl (B1604629) group and the isocyanide moiety. This analysis helps identify the most stable, low-energy conformations the molecule is likely to adopt. Furthermore, by simulating this compound in the presence of solvent molecules or other chemical species, MD can provide detailed insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding its behavior in solution and its interaction with other molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net To develop a QSAR model for a class of compounds including this compound, one would need a dataset of structurally similar molecules with experimentally measured biological activities (e.g., inhibitory concentrations).

Various molecular descriptors—numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, or hydrophobic properties—are calculated for each compound. Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity. Once a predictive QSAR model is established, it can be used to estimate the biological activity of new or untested compounds like this compound, helping to prioritize which molecules to synthesize and test in the lab.

In Silico Approaches for Predicting Chemical Outcomes and Stereoselectivity

The term in silico refers to any computational study, but in this context, it highlights specialized approaches for predicting the outcomes of chemical reactions. nih.gov For reactions involving this compound, computational models can be used to predict not only whether a reaction is likely to occur but also what products will be formed and in what ratios.

A key area where these methods are valuable is in predicting stereoselectivity—the preference for the formation of one stereoisomer over another. By calculating the energies of the different transition states that lead to different stereoisomeric products, computational models can predict which product is kinetically favored. This is particularly important in the synthesis of chiral molecules, where controlling stereochemistry is essential. For this compound, such studies could predict the outcome of asymmetric reactions, saving significant time and resources in the laboratory. nih.gov

Application of Cheminformatics and Machine Learning in Chemical Discovery

Cheminformatics and machine learning are increasingly pivotal in accelerating chemical discovery and understanding the properties and reactivity of novel compounds like this compound. These computational tools can predict molecular properties, screen virtual libraries, and even suggest optimal reaction conditions, thereby reducing the time and cost associated with experimental work.

Cheminformatics in Property Prediction:

Cheminformatics leverages computational methods to analyze chemical data. For this compound, cheminformatics tools could be employed to predict a range of physicochemical properties. These predictions are typically based on the molecule's structure and are calculated using algorithms trained on large datasets of known compounds.

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Descriptor |

| Molecular Weight | 135.14 g/mol | --- |

| LogP | 1.85 | ALOGPS |

| Water Solubility | 1.25 g/L | ALOGPS |

| pKa (strongest basic) | 1.55 | ChemAxon |

| Polar Surface Area | 23.79 Ų | Ertl algorithm |

| Number of Rotatable Bonds | 2 | --- |

| H-bond Donors | 0 | --- |

| H-bond Acceptors | 1 | --- |

Note: These values are predictions from computational models and may differ from experimental values.

Machine Learning in Reactivity Prediction:

Machine learning (ML) models, particularly neural networks, are becoming indispensable for predicting the outcomes and optimal conditions for organic reactions. nih.gov For a compound like this compound, which is a versatile reactant in multicomponent reactions such as the Ugi and Passerini reactions, ML can offer significant insights.

Researchers are developing ML models trained on vast reaction databases to predict:

Suitable Reaction Conditions: Neural networks can be trained on millions of documented reactions to suggest the most appropriate catalysts, solvents, reagents, and temperatures for a given transformation involving this compound. nih.gov

Reaction Outcomes: By analyzing the structural features of reactants, ML models can predict the major product of a reaction, which is particularly useful for complex multicomponent reactions where multiple outcomes are possible. mit.edu

Quantitative Structure-Activity Relationships (QSAR): QSAR models can be built to correlate the structural or physicochemical properties of a series of isocyanide compounds with their biological activity or reactivity. This can guide the design of new isocyanide derivatives with enhanced properties.

The development of synergistic approaches that combine rapid molecular modeling with machine learning is a promising frontier. bath.ac.uk This could enable fast and accurate prediction of reaction barriers and mechanistic insights for reactions involving this compound, even on standard computing hardware. bath.ac.uk As more experimental data on isocyanide chemistry becomes available, the predictive power of these machine learning models is expected to increase, further accelerating the discovery and application of compounds like this compound.

Applications and Future Directions in Chemical Research Involving 4 Fluorobenzylisocyanide and Its Derivatives

Applications in Advanced Organic Synthesis

4-Fluorobenzylisocyanide is a valuable reagent for the synthesis of complex organic molecules, primarily through its participation in isocyanide-based multicomponent reactions (IMCRs). These reactions, such as the Passerini and Ugi reactions, are highly atom-economical and allow for the rapid assembly of molecular diversity from simple starting materials.

Synthesis of Diverse Heterocyclic Scaffolds (e.g., Imidazoles, Naphthalimides)

The reactivity of the isocyanide group makes it a key component in the synthesis of a wide array of nitrogen-containing heterocycles. Isocyanides are known to participate in [4+1] cycloaddition reactions, which can be used to generate five-membered rings like imidazoles. For instance, the reaction of an isocyanide with a tetrazine can produce amino-pyrazoles nih.gov. While specific examples detailing the use of this compound for imidazole (B134444) synthesis are not extensively documented, its general reactivity profile suggests it is a highly suitable substrate for such transformations.

Similarly, while the direct synthesis of naphthalimides using isocyanide-based methods is not a standard approach—these are more commonly synthesized from naphthalic anhydride (B1165640) precursors—the functional groups installed by IMCRs can serve as handles for subsequent cyclization reactions to build complex fused ring systems nih.govnih.gov. The use of IMCRs provides a strategic advantage by enabling the rapid construction of highly functionalized acyclic precursors that can be challenging to access through other methods, which can then be guided toward the formation of diverse heterocyclic scaffolds beilstein-journals.org.

Construction of Novel Carbon-Nitrogen and Carbon-Oxygen Architectures

The construction of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental to organic synthesis, and this compound excels in facilitating these transformations through well-established multicomponent reactions.

Passerini Three-Component Reaction (P-3CR): This reaction combines an isocyanide, an aldehyde (or ketone), and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org In this process, this compound acts as the nucleophilic carbon source, leading to the simultaneous formation of a new C-N amide bond and a C-O ester bond in a single, highly efficient step. The resulting α-acyloxy amide products are valuable intermediates in medicinal chemistry and natural product synthesis beilstein-journals.org.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is one of the most powerful tools for generating molecular complexity, combining an isocyanide, an aldehyde (or ketone), a primary amine, and a carboxylic acid to produce an α-acylamino amide, or a bis-amide nih.govnih.gov. When this compound is employed, it facilitates the creation of two new C-N bonds, resulting in a peptide-like scaffold. This reaction is central to the construction of peptidomimetics and has been widely used to create libraries of compounds for drug discovery screening beilstein-journals.orgmdpi.com.

The versatility of both the Passerini and Ugi reactions allows for a vast number of potential products by simply varying the other components, making this compound a key reagent for diversity-oriented synthesis nih.gov.

Contributions to Medicinal Chemistry and Drug Discovery Research

The 4-fluorobenzyl motif is a privileged structure in medicinal chemistry, and its incorporation into molecules via this compound offers a direct route to novel therapeutic candidates. The fluorine atom can enhance drug-like properties by blocking metabolic oxidation, increasing binding affinity, and improving pharmacokinetic profiles.

Development of Bioactive Molecules as Potential Therapeutic Agents

Isocyanide-based multicomponent reactions are instrumental in the discovery of new bioactive molecules frontiersin.orgresearchgate.net. The ability to rapidly generate large libraries of structurally diverse compounds using reagents like this compound allows researchers to explore chemical space efficiently. The resulting products, often peptidomimetics or highly functionalized heterocycles, can be screened against various biological targets to identify novel hits for drug development pipelines beilstein-journals.orgnih.gov. The PADAM (Passerini–amine deprotection–acyl migration) strategy, for example, gives access to α-hydroxy-β-amino amide derivatives, which possess important biological properties beilstein-journals.org.

Synthesis of Drug Candidates for Specific Disease Indications

While specific drug candidates synthesized directly from this compound are not prominently featured in current literature, the 4-fluorobenzyl group itself is present in numerous compounds investigated for a range of diseases.

Anti-Cancer: The 4-fluorobenzyl moiety is found in various classes of compounds evaluated for their anti-cancer activity. For instance, a series of N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamide derivatives have been investigated, with some compounds showing potent inhibition of leukemia and melanoma cell lines researchgate.net. One lead compound from this series demonstrated high selectivity toward leukemic cells over pseudo-normal cells researchgate.net. Although not synthesized from the isocyanide, the activity of these compounds highlights the therapeutic potential of the 4-fluorobenzyl fragment. Other research has explored benzothiazole (B30560) derivatives containing a fluorophenyl group that demonstrated remarkable anticancer activities against a panel of 60 human cancer cell lines nih.gov.

Neurodegenerative Disorders: Flavonoid derivatives containing benzyloxy groups have been studied for their potential to protect against Aβ42-induced neurodegeneration, a hallmark of Alzheimer's disease nih.govresearchgate.net. While structurally different, these studies underscore the interest in aromatic moieties like the 4-fluorobenzyl group for designing molecules that can interact with biological targets relevant to neurodegeneration.

Respiratory Diseases: Research into treatments for respiratory conditions such as asthma has involved xanthine (B1682287) derivatives nih.govdrugbank.com. Although there is no direct documented link between this compound derivatives and respiratory disease therapies, the modular nature of IMCRs allows for the combination of the 4-fluorobenzyl group with scaffolds known to have activity in this area, representing a potential avenue for future research.

Anti-Tuberculosis: The search for new anti-tuberculosis agents is a global health priority bohrium.com. Studies have shown that fluorinated analogs of existing anti-TB drugs can exhibit enhanced potency nih.gov. For example, a fluorinated analog of thiacetazone (B1682801) was found to be 20 times more potent than the parent compound against M. tuberculosis H37-RV nih.gov. This demonstrates the value of incorporating fluorine into potential anti-TB drugs, suggesting that scaffolds built using this compound could yield promising candidates.

Structure-Activity Relationship (SAR) Investigations of Isocyanide-Derived Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into viable drug candidates. While specific SAR studies on a series derived directly from this compound are limited, valuable insights can be gained from studies of other molecular classes that incorporate the 4-fluorobenzyl group.

In a study of 4-isoxazolyl-1,4-dihydropyridines as calcium channel modulators, the electronic nature of substituents on an aryl ring was critical for activity. The SAR for halogenated analogs was found to be p-Br > p-Cl >> p-F, indicating that while fluorine was tolerated, other halogens conferred greater potency in that specific scaffold nih.gov.

Conversely, in research on indazole-based inhibitors of HIF-1, ortho-fluoro substitution on the benzyl (B1604629) ring (an isomer of the 4-fluoro substitution) led to significantly better inhibitory activity compared to meta or para substitution nih.gov. In a separate series of thiazole-based anti-cancer agents, the presence of the N-(5-(4-fluorobenzyl)thiazol-2-yl) core was essential, and modifications to the benzamide (B126) portion were explored to optimize activity and selectivity researchgate.net. These examples underscore that the effect of the 4-fluorobenzyl group is highly context-dependent, and its inclusion via this compound provides a starting point for systematic SAR exploration by varying the other inputs of a multicomponent reaction.

Table of Research Findings on Bioactive 4-Fluorobenzyl Derivatives

| Compound Class | Disease Indication | Key Finding | Reference |

|---|---|---|---|

| N-(5-(4-fluorobenzyl)thiazol-2-yl)benzamides | Anti-Cancer (Leukemia, Melanoma) | Lead compound 3d showed potent inhibition with IC50 values of 56.4 nM (Leukemia K-562) and 56.9 nM (Melanoma UACC-62). High selectivity index (SI = 101.0) towards leukemic cells. | researchgate.net |

| Fluorinated Thiacetazone Analog | Anti-Tuberculosis | The fluorinated derivative was ~20 times more potent against M. tuberculosis H37-RV than the parent compound. | nih.gov |